2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole
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Overview
Description
2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core with a sulfonyl group and a 4,6-dimethylpyrimidin-2-ylthioethyl substituent
Mechanism of Action
Target of Action
The primary target of the compound “2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole” is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 is considered a main aspect contributing to several human diseases, including cancer .
Mode of Action
The compound interacts with SIRT2 and inhibits its function . The structure-based optimization approach led to the development of this compound as a potent SIRT2 inhibitor . The compound has shown a very good selectivity to SIRT2 over SIRT1 and SIRT3 .
Biochemical Pathways
The inhibition of SIRT2 by the compound affects multiple biological processes. It impacts cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these changes contribute to the therapeutic potential of the compound in treating diseases like cancer .
Result of Action
In cellular assays, the compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This indicates that the compound’s action at the molecular and cellular level could potentially be beneficial in the treatment of cancer .
Biochemical Analysis
Biochemical Properties
2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in the conformation of these biomolecules, affecting their function and downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of various metabolites . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects . Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The presence of the compound in these organelles can influence their function and contribute to its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfonyl Group: The benzo[d]thiazole core is then sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Attachment of the 4,6-Dimethylpyrimidin-2-ylthioethyl Group: This step involves the nucleophilic substitution reaction where the sulfonylated benzo[d]thiazole reacts with 2-(4,6-dimethylpyrimidin-2-ylthio)ethyl halide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a thioether.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thioethers: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The sulfonyl and thiazole groups are known to enhance the bioactivity of pharmaceutical agents.
Industry
In industry, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- **2-((2-(4-Methylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole
- **2-((2-(4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzothiazole
Uniqueness
Compared to similar compounds, 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole is unique due to the specific positioning and nature of its substituents. The 4,6-dimethylpyrimidin-2-yl group provides distinct steric and electronic properties, which can influence its reactivity and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and application.
Properties
IUPAC Name |
2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethylsulfonyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S3/c1-10-9-11(2)17-14(16-10)21-7-8-23(19,20)15-18-12-5-3-4-6-13(12)22-15/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRRUAXDGXHDRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCS(=O)(=O)C2=NC3=CC=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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